molecular formula C26H28N2O2 B420635 4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether

4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether

Cat. No.: B420635
M. Wt: 400.5g/mol
InChI Key: FEBKUTYHWDAQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . By binding to these receptors, the compound can modulate various physiological responses, making it useful in treating conditions related to these systems.

Comparison with Similar Compounds

4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether can be compared with other piperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their specific binding affinities and pharmacokinetic profiles . The unique structure of this compound provides it with distinct properties that may offer advantages in certain therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and interactions with alpha1-adrenergic receptors make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C26H28N2O2/c1-30-24-14-12-21(13-15-24)20-25(29)27-16-18-28(19-17-27)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3

InChI Key

FEBKUTYHWDAQRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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